Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Pyridin-3-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14F3N3O2 and its molecular weight is 337.302. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Isomorphism
- Studies on isomorphous structures such as methyl- and chloro-substituted small heterocyclic analogues have demonstrated the chlorine-methyl (Cl-Me) exchange rule, highlighting the importance of these compounds in understanding crystallography and disorder within molecular structures. These insights are crucial for data mining and predicting isomorphism in similar compounds (V. Rajni Swamy et al., 2013).
Crystal Structure Analysis
- The analysis of crystal structures, such as those of methoxy- and chloro-substituted pyridine derivatives, contributes to our understanding of molecular geometry, hydrogen bonding, and molecular interactions. Such studies are foundational in the development of new materials and pharmaceutical compounds (R. Butcher et al., 2006).
Synthetic Chemistry and Drug Development
- Research on the synthesis and characterization of boric acid ester intermediates with benzene rings showcases the compound's role in the synthesis of various organic molecules. These findings have implications for drug development and the synthesis of novel organic compounds with potential biological activity (P. Huang et al., 2021).
Anticancer Activity
- The synthesis of novel pyridine derivatives bearing biologically active groups and their evaluation as anticancer agents illustrate the pharmaceutical applications of such compounds. These studies can guide the development of new drugs targeting various cancer cell lines, showing the potential therapeutic applications of pyridine derivatives (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).
Coordination Chemistry
- Investigations into the coordination chemistry of pyridine derivatives with metals have implications for the development of new materials with unique electronic, magnetic, and optical properties. Such compounds play significant roles in catalysis, materials science, and the synthesis of coordination complexes (T. Bark & R. Thummel, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse types of biological and pharmaceutical activities .
Result of Action
Compounds with similar structures have displayed robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The spatial configuration of the carbon atoms connected to the compound’s structure plays an important role in its activity .
Properties
IUPAC Name |
pyridin-3-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-6-21-14(8-12)24-13-4-7-22(10-13)15(23)11-2-1-5-20-9-11/h1-3,5-6,8-9,13H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDUQVCXUCTHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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